Benzoic acid, 2,3,4,6-tetraiodo-

Overview

Description

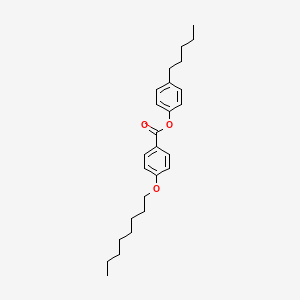

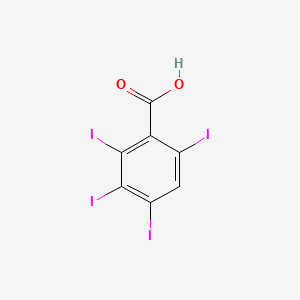

Benzoic acid, 2,3,4,6-tetraiodo-, is an organic compound with the chemical formula C<sub>7</sub>H<sub>2</sub>I<sub>4</sub>O<sub>2</sub>. It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid. This compound exists as a crystalline, colorless solid under normal conditions. It is used in various applications, including as a preservative in the food industry, an ingredient in cosmetic products, and a precursor for other chemicals.

Synthesis Analysis

The synthesis of benzoic acid, 2,3,4,6-tetraiodo-, can be achieved through various methods. One common route involves the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates. Another method is the reaction of trichlorotoluene with calcium hydroxide, followed by treatment with hydrochloric acid.Molecular Structure Analysis

The molecule consists of a benzene ring to which a carboxyl functional group is linked. It contains 7 carbon atoms, 6 hydrogen atoms, 2 oxygen atoms, and 4 iodine atoms.Chemical Reactions Analysis

Benzoic acid, 2,3,4,6-tetraiodo-, can participate in various reactions, including addition and abstraction reactions. Its reactions can occur at the carboxyl group or the aromatic ring.Physical And Chemical Properties Analysis

- Benzoic acid appears as a colorless crystalline solid.

- It has a faintly pleasant odor due to the aromatic ring.

- Solubility: It is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols.

- Density: At 130°C, the density reduces to 1.075 g/cm³.

Scientific Research Applications

1. Corrosion Inhibitors

- Summary of Application : Benzoic acid derivatives have been used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Methods of Application : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .

- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

2. Materials Research and Pharmaceutical Applications

- Summary of Application : Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- Methods of Application : These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

- Results : Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .

3. Agriculture

- Summary of Application : It was hypothesized that benzoic acid could affect the composition and structure of soil microbial communities, thereby influencing the tobacco metabolome through key functional strains .

4. Coordination Chemistry

- Summary of Application : The coordination chemistry of a rigid periodinated ligand, 2,3,5,6-tetraiodo-1,4-benzenedicarboxylic acid (H2BDC-I4), with a series of transition metal ions has been explored to afford five new coordination polymers .

- Methods of Application : These complexes have been characterized by elemental analysis, IR spectroscopy, thermogravimetric (TG) analysis, and X-ray crystallography .

- Results : The Zn II and Cd II complexes display similar emissions in the solid state, which essentially are intraligand transitions .

5. Trypanocidal Activity

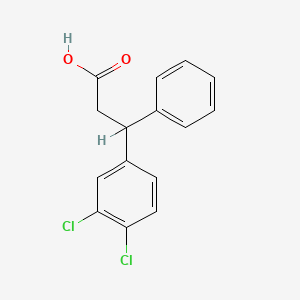

- Summary of Application : Benzoic acid derivatives have been designed as trans-sialidase (TS) inhibitors and anti-trypanosomal agents .

- Results : Three compounds sharing a para-aminobenzoic acid moiety showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .

6. Catalyst in Organic Synthesis

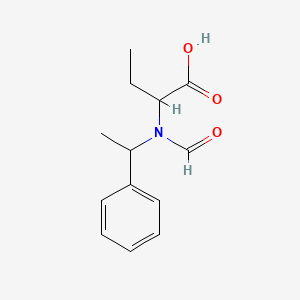

- Summary of Application : Urea–benzoic acid was applied as a heterogeneous dual acidic and hydrogen bonding catalyst for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .

7. Coordination Polymers

- Summary of Application : The coordination chemistry of a rigid periodinated ligand, 2,3,5,6-tetraiodo-1,4-benzenedicarboxylic acid (H2BDC-I4), with a series of transition metal ions has been explored to afford five new coordination polymers .

- Methods of Application : These complexes have been characterized by elemental analysis, IR spectroscopy, thermogravimetric (TG) analysis, and X-ray crystallography .

- Results : The Zn II and Cd II complexes display similar emissions in the solid state, which essentially are intraligand transitions .

8. Trypanocidal Activity

- Summary of Application : Benzoic acid derivatives have been designed as trans-sialidase (TS) inhibitors and anti-trypanosomal agents .

- Results : Three compounds sharing a para-aminobenzoic acid moiety showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .

9. Catalyst in Organic Synthesis

Safety And Hazards

Benzoic acid is considered hazardous. It can cause skin and eye irritation. Precautions include avoiding ingestion, inhalation, and dust formation.

Future Directions

Research on benzoic acid derivatives continues, exploring applications in pharmaceuticals, cosmetics, and materials science.

properties

IUPAC Name |

2,3,4,6-tetraiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2I4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUFQNBASVMUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)I)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072350 | |

| Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2,3,4,6-tetraiodo- | |

CAS RN |

71463-71-3 | |

| Record name | 2,3,4,6-Tetraiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,3,4,6-tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.